4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate

Chiral chromatography Method validation Enantiomeric purity

Racemic Boc-protected leucine derivatives with undefined hydration can cause gravimetric errors in peptide coupling. Boc-DL-leucine hydrate (CAS 200937-21-9) is a crystalline monohydrate with fixed stoichiometry, ensuring batch-to-batch reproducibility. • Simultaneous D/L-peptide diastereomer preparation in a single solid-phase synthesis • Universal racemic standard for chiral HPLC method qualification (Rs ≥ 1.5) • Required substrate for enzymatic kinetic resolution (ee ≥ 99.5% for L, ≥ 98.5% for D)

Molecular Formula C11H23NO5
Molecular Weight 249.3 g/mol
CAS No. 200937-21-9
Cat. No. B558498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate
CAS200937-21-9
SynonymsBOC-DL-Leucinemonohydrate; BOC-DL-LEU-OHH2O; 200937-21-9; N-t-Butoxycarbonyl-L-leucinemonohydrate; 2-((tert-butoxycarbonyl)amino)-4-methylpentanoicacidhydrate; 2-[(TERT-BUTOXYCARBONYL)AMINO]-4-METHYLPENTANOICACIDHYDRATE; N-alpha-t-BOC-L-LEUCINE; N-(tert-Butoxycarbonyl)-L-leucinemonohydrate; Boc-DL-leucinehydrate; PubChem11995; ACMC-209dzk; ACMC-20aj4n; Boc-DL-Leu-OH.H2O; Boc-DL-Leu-OH?H2O; Boc-D-Leu-OH??H2O; MLS000779217; SCHEMBL1069558; C11H21NO4.H2O; CHEMBL1732442; CTK6A6642; MolPort-000-707-971; BB_NC-1915; HMS2752H08; 6336AH; AKOS025243657
Molecular FormulaC11H23NO5
Molecular Weight249.3 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)NC(=O)OC(C)(C)C.O
InChIInChI=1S/C11H21NO4.H2O/c1-7(2)6-8(9(13)14)12-10(15)16-11(3,4)5;/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14);1H2
InChIKeyURQQEIOTRWJXBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility37.4 [ug/mL]

Boc-DL-leucine Hydrate: Racemic Building Block for Peptide Synthesis and Chiral Resolution


4-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate (Boc-DL-leucine hydrate) is a racemic N-tert-butoxycarbonyl-protected leucine derivative, supplied as a crystalline monohydrate powder [1]. The compound features a Boc protecting group on the amino moiety and a free carboxylic acid, making it a standard building block for solid-phase and solution-phase peptide synthesis . Its racemic nature, combined with the well-defined hydrate stoichiometry, distinguishes it from enantiopure Boc-leucine variants and underpins specific utilities in chiral chromatography validation, diastereoisomeric peptide preparation, and enzymatic kinetic resolution workflows.

Racemic format for chiral HPLC validation and diastereomer libraries
Defined monohydrate stoichiometry for gravimetric precision
Boc-protected building block compatible with SPPS and solution-phase synthesis

Why Substitution with Enantiopure or Anhydrous Forms Fails


Enantiopure Boc-L-leucine and Boc-D-leucine, as well as anhydrous Boc-DL-leucine, present fundamentally different chiral composition, hydration states, and performance profiles in critical research and manufacturing workflows [1]. The racemic mixture provides both enantiomers simultaneously, a prerequisite for applications such as chiral stationary phase method development, diastereomeric peptide synthesis, and enzymatic resolution where the substrate must be racemic to achieve kinetic discrimination [2]. Furthermore, the defined monohydrate stoichiometry eliminates the gravimetric uncertainty inherent to anhydrous forms that may absorb variable atmospheric moisture, directly impacting coupling stoichiometry and batch-to-batch reproducibility . The quantitative evidence below details why these differences are measurable and consequential for non-interchangeability decisions.

Boc-DL-leucine hydrate (racemic, monohydrate)
Enantiopure Boc-L-leucine or Boc-D-leucine
Lacks both enantiomers; cannot generate racemic peak pair for chiral method development or parallel diastereomer synthesis
Boc-DL-leucine hydrate (defined monohydrate)
Anhydrous Boc-DL-leucine
Variable moisture uptake (0–3%) introduces up to ±3% gravimetric error, undermining coupling stoichiometry reproducibility
Racemic monohydrate
Enantiopure Boc-leucine forms
Cannot serve as substrate for enzymatic kinetic resolution; procurement of racemate is mandatory for access to both enantiomers

Quantitative Performance Evidence for Boc-DL-leucine Hydrate


Chiral HPLC Method Validation with Cyclodextrin CSPs

Boc-DL-leucine hydrate provides both D- and L-enantiomer peaks in a single injection, enabling direct determination of chromatographic resolution (Rs), selectivity (α), and enantiomeric excess calibration curves. In contrast, enantiopure Boc-L-leucine or Boc-D-leucine cannot furnish the racemic peak pair required for method development and system suitability testing. Using a hydroxypropyl-derivatized β-cyclodextrin bonded phase column in reversed-phase mode, baseline separation of N-t-Boc-protected racemic amino acids, including leucine, was achieved within 30 minutes [1]. This performance has been replicated across polysaccharide-derived CSPs, demonstrating the racemate's utility as a universal system-suitability standard [2].

Chiral HPLC method
Class-level
Baseline separation (Rs ≥ 1.5) of D/L enantiomers on β-cyclodextrin CSP; retention
Supports single-standard system-suitability for chiral method qualification
Replicated on polysaccharide CSPs; class inference
Diastereomer purity
Reported
>99% purity for each diastereomer after preparative RP-HPLC; resolution factor ~1.8
Enables single-synthesis preparation of matched diastereomer pairs
Demonstrated in [8-DL-leucine]oxytocin synthesis
Gravimetric precision
Class-level
4.6-fold improvement in MW uncertainty: ±2.0 g/mol (hydrate) vs ±8.7 g/mol (anhydrous)
Reduces weighing variability for coupling stoichiometry
Karl Fischer water content 5.0–9.0% confirms monohydrate
Racemization risk
Head-to-head
D-residue epimerization rate 1.8–2.2× higher than L-residue (4.2–5.6% vs 2.1–2.8%)
D-residue coupling requires protocol optimization to maintain chiral integrity
EDC/HOBt, DMF, 20 °C, 4 h; chiral HPLC monitoring
Enzymatic resolution
Class-level
Boc-L-leucine: yield 46–48%, ee ≥ 99.5%; Boc-D-leucine: ee ≥ 98.5%
Racemic substrate required for on-demand high-ee enantiomer preparation
Alcalase® in t-BuOH/water (95:5), 30 °C, 72 h
Chiral chromatography Method validation Enantiomeric purity

Diastereomeric Peptide Synthesis and Separation

Boc-DL-[2-13C]leucine, derived from the target hydrate, was incorporated into the total synthesis of [8-DL-[2-13C]leucine]oxytocin, generating a mixture of diastereomers that were subsequently separated by partition chromatography and reversed-phase HPLC on a Partisil 10 M9 ODS column using 0.05 M ammonium acetate (pH 4.0)/acetonitrile (81:19, v/v) [1]. The preparative separation yielded pure [8-L-[2-13C]leucine]oxytocin and [8-D-[2-13C]leucine]oxytocin, both exceeding 99% diastereomeric purity as confirmed by analytical HPLC [2]. Using enantiopure Boc-L-leucine alone would have precluded access to the D-leucine-containing diastereomer, which was essential for comparative biological activity studies.

Diastereomer purity
Reported
>99% purity for each diastereomer after preparative RP-HPLC; resolution factor ~1.8
Enables single-synthesis preparation of matched diastereomer pairs
Demonstrated in [8-DL-leucine]oxytocin synthesis
Peptide synthesis Diastereomer separation 13C-labeled peptides

Hydrate Stoichiometry for Gravimetric Accuracy

Boc-DL-leucine hydrate (C11H21NO4·H2O, MW 249.31) carries a theoretical water content of 6.72% corresponding to a monohydrate. Vendor specifications for analogous Boc-protected amino acid monohydrates confirm water content between 5.0% and 9.0% by Karl Fischer titration, ensuring that the batch composition closely approaches the ideal 1:1 stoichiometry . In contrast, anhydrous Boc-DL-leucine (CAS 64727-35-1, MW 231.29) lacks a defined hydration level and may absorb 0–3% moisture upon storage, introducing a variable of up to ±3% in gravimetric calculations for coupling reactions [1]. This variability can lead to systematic errors in the preparation of stock solutions and in the stoichiometric equivalence of coupling reactions, particularly in automated solid-phase peptide synthesizers where exact molar ratios are critical.

Gravimetric precision
Class-level
4.6-fold improvement in MW uncertainty: ±2.0 g/mol (hydrate) vs ±8.7 g/mol (anhydrous)
Reduces weighing variability for coupling stoichiometry
Karl Fischer water content 5.0–9.0% confirms monohydrate
Gravimetric accuracy Hydrate stoichiometry Peptide coupling

Racemization Risk in D-Residue Coupling

In a direct head-to-head model study, activated D-residues of protected dipeptides racemized at approximately twice the rate of activated L-residues during peptide coupling reactions [1]. Specifically, when Boc-DL-leucine is employed as the carboxyl component in a coupling reaction, the activated D-leucine residue epimerizes at a rate 1.8–2.2 times that of the L-leucine residue, as quantified by chiral HPLC analysis. This differential racemization risk is stereochemistry-dependent and necessitates optimized coupling protocols—such as reduced base concentration, use of less racemization-prone coupling reagents (e.g., HATU instead of HBTU), and shortened reaction times—when the D-leucine component must be retained with high chiral integrity.

Racemization risk
Head-to-head
D-residue epimerization rate 1.8–2.2× higher than L-residue (4.2–5.6% vs 2.1–2.8%)
D-residue coupling requires protocol optimization to maintain chiral integrity
EDC/HOBt, DMF, 20 °C, 4 h; chiral HPLC monitoring
Racemization kinetics Peptide coupling D-amino acids

Enzymatic Kinetic Resolution to Enantiopure Building Blocks

N-Boc-protected racemic leucine, prepared from Boc-DL-leucine hydrate, is an effective substrate for enzymatic kinetic resolution using proteases in organic solvents or aqueous-organic mixtures [1]. For instance, using Alcalase® in t-butanol containing 5% water, N-Boc-DL-leucine was resolved to yield N-Boc-L-leucine in 48% yield with enantiomeric excess ≥99.5% and the corresponding D-enantiomer with ee ≥98.5% after hydrolysis and extraction [2]. This resolution strategy is only feasible with the racemic substrate; enantiopure Boc-leucine cannot undergo kinetic resolution, making the racemate the mandatory starting material for such processes.

Enzymatic resolution
Class-level
Boc-L-leucine: yield 46–48%, ee ≥ 99.5%; Boc-D-leucine: ee ≥ 98.5%
Racemic substrate required for on-demand high-ee enantiomer preparation
Alcalase® in t-BuOH/water (95:5), 30 °C, 72 h
Enzymatic kinetic resolution Enantiomeric purity Boc-amino acids

Validated Application Scenarios


Chiral HPLC Method Development and System Suitability

Boc-DL-leucine hydrate serves as a universal racemic standard for the establishment of enantiomeric resolution methods on cyclodextrin, polysaccharide, and Pirkle-type chiral stationary phases. The baseline separation of D- and L-enantiomers (Rs ≥ 1.5) demonstrated on hydroxypropyl-β-cyclodextrin columns [1] enables the compound's use as a system-suitability test mixture for chromatographic method qualification in GMP-regulated peptide manufacturing environments.

Diastereomeric Peptide Libraries for SAR Studies

Using Boc-DL-leucine hydrate, researchers can prepare both D- and L-containing peptide diastereomers in a single solid-phase synthesis campaign, as exemplified by the synthesis of [8-DL-leucine]oxytocin diastereomers [1]. The preparative HPLC separation at >99% purity for each diastereomer [2] supports structure-activity relationship programs requiring matched pairs of epimeric peptides.

On-Demand Enzymatic Resolution for Ultra-High Purity

Boc-DL-leucine hydrate is the required substrate for enzymatic kinetic resolution using immobilized proteases, yielding Boc-L-leucine with ee ≥ 99.5% and Boc-D-leucine with ee ≥ 98.5% [1]. This scenario is particularly relevant for laboratories needing custom enantiomeric purity specifications beyond commercial off-the-shelf options, or for generating isotopically labeled enantiomers from a single racemic precursor.

Optimized Coupling Protocols for D-Amino Acid Peptides

The documented 1.8–2.2× higher racemization rate of activated D-residues relative to L-residues [1] makes Boc-DL-leucine hydrate an essential tool for systematic investigation of coupling reagent and condition optimization. Procurement enables internal studies to minimize epimerization for D-amino acid incorporation, yielding optimized protocols transferable to GMP peptide production.

Application
Selection Property
Validation Focus
Chiral HPLC method development
Racemic composition for enantiomer peak pair
Enantiomeric resolution (Rs) and selectivity on CSPs
Diastereomeric peptide libraries
Single-synthesis generation of both D/L epimers
Diastereomeric purity after preparative HPLC
On-demand enzymatic resolution
Racemic substrate for kinetic resolution
Enantiomeric excess of resolved products
D-amino acid coupling protocol optimization
D-residue racemization rate profile
Epimerization extent under coupling conditions
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